molecular formula C9H11F3N2 B1395311 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine CAS No. 566158-78-9

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine

Cat. No.: B1395311
CAS No.: 566158-78-9
M. Wt: 204.19 g/mol
InChI Key: TYJYXZPYQLKPNY-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine is a high-value chemical intermediate designed for advanced medicinal chemistry and pharmaceutical research. Its structure, featuring a pyridine ring with a strategically positioned trifluoromethyl (CF3) group and a propan-2-amine side chain, classifies it as a privileged scaffold in drug discovery . The trifluoromethyl group is a critical pharmacophore in numerous FDA-approved drugs, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . This compound serves as a fundamental building block in the exploration of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . TRPV1 is a non-selective cation channel recognized as a key molecular integrator of nociceptive stimuli, and its antagonists are investigated as next-generation analgesics for chronic and neuropathic pain . The molecular framework of this amine is analogous to the C-region of documented potent hTRPV1 antagonists, where similar pyridine-methylamine cores are used to deliver compounds with potent antagonism of capsaicin-induced activation . The lipophilicity and steric bulk of the propan-2-amine group are factors critical for optimizing hydrophobic interactions within the receptor's binding pocket . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant regulatory requirements.

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-8(2,13)6-3-4-7(14-5-6)9(10,11)12/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJYXZPYQLKPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712353
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566158-78-9
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of N-fluoropyridinium salts as precursors, which react with fluorine gas in the presence of a strong acid . Another approach involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by lowering the pKa of the molecule and facilitating key hydrogen bonding interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with four analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Functional Group Notable Properties
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine 566158-78-9 C₉H₁₁F₃N₂ 204.20 CF₃ at pyridin-3-yl Amine High lipophilicity; potential CNS activity due to amine basicity
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine 1060812-06-7 C₉H₁₃ClN₂ 184.67 Cl at pyridin-3-yl Amine Reduced electron-withdrawing effect compared to CF₃; lower molecular weight
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine 1192356-25-4 C₉H₁₁F₃N₂ 204.19 CF₃ at pyridin-2-yl Amine Positional isomerism alters steric/electronic interactions
3,3,3-Trifluoro-2-(6-methoxypyridin-2-yl)propan-1-amine 2229522-00-1 C₉H₁₁F₃N₂O 220.19 OCH₃ at pyridin-2-yl; CF₃ on propane Amine Increased polarity; potential solubility enhancement
2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol 1031721-43-3 C₉H₁₀F₃NO 205.18 CF₃ at pyridin-3-yl Alcohol Reduced basicity; altered hydrogen-bonding profile compared to amine

Key Differences and Implications

The positional isomer (CAS 1192356-25-4) demonstrates how pyridine substitution at position 2 vs. 3 affects steric hindrance and molecular recognition . The methoxy analog (CAS 2229522-00-1) introduces polar oxygen, which may improve aqueous solubility but reduce membrane permeability . The hydroxy analog (CAS 1031721-43-3) lacks the amine’s basicity, altering pharmacokinetic properties such as absorption and metabolism .

Functional Group Impact :

  • Amine vs. Alcohol : The amine group in the target compound enhances hydrogen-bonding capacity, critical for targeting receptors like ion channels or enzymes. In contrast, the alcohol group in the hydroxy analog may limit CNS penetration due to higher polarity .

Biological Relevance: The CF₃ group in the target compound is associated with improved metabolic stability, a feature leveraged in drug design for prolonged half-life .

Biological Activity

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine is a compound characterized by its trifluoromethyl group attached to a pyridine ring. This structural feature is significant in enhancing the biological activity of the compound, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H11F3N2
  • Molecular Weight : 204.19 g/mol
  • CAS Number : 566158-78-9

The trifluoromethyl group enhances the compound's binding affinity to various biological targets, including enzymes and receptors. This is attributed to its ability to lower the pKa of the molecule, facilitating key hydrogen bonding interactions that are crucial for biological activity.

Enzyme Inhibition

Research has shown that this compound exhibits potent inhibitory effects on several enzymes. For example, it has been identified as a strong inhibitor of glycogen synthase kinase 3 (GSK-3), with IC50 values in the nanomolar range . This inhibition is relevant for therapeutic strategies targeting neurodegenerative diseases and mood disorders.

Antichlamydial Activity

A study indicated that compounds containing the trifluoromethyl group, similar to this compound, displayed selective activity against Chlamydia trachomatis. The presence of the trifluoromethyl substituent was crucial for this activity, highlighting its role in enhancing the efficacy of potential antichlamydial agents .

Study on GSK-3 Inhibition

In a structure-guided design study, various analogues of compounds similar to this compound were synthesized and tested for GSK-3 inhibition. The results demonstrated that modifications leading to increased lipophilicity and hydrogen bond interactions significantly improved potency. The most effective compounds showed IC50 values less than 2.5 nM, indicating high potential for therapeutic applications in CNS disorders .

Antichlamydial Selectivity

Another research effort focused on the synthesis of sulfonylpyridine derivatives, which included analogues of this compound. These compounds were evaluated for their ability to inhibit C. trachomatis growth. The study found that while some analogues without the trifluoromethyl group were inactive, those containing it exhibited significant antichlamydial activity, suggesting that this functional group is essential for targeting this pathogen effectively .

Data Table: Biological Activity Summary

Biological Activity Target IC50 (nM) Notes
GSK-3 InhibitionGlycogen Synthase Kinase 3< 2.5High potency; potential CNS therapeutic use
Antichlamydial ActivityChlamydia trachomatisNot specifiedSelective activity; essential trifluoromethyl group

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Catalytic hydrogenation of nitro intermediates is a common approach. For example, hydrogenation of 2-nitro-5-(trifluoromethyl)pyridine derivatives using palladium on carbon (Pd/C) in methanol under H₂ pressure yields the amine product. Reaction optimization can involve factorial design (e.g., varying catalyst loading, temperature, and H₂ pressure) to maximize yield and purity . Alternative routes include nucleophilic substitution of halogenated pyridines with ammonia or amine precursors under controlled pH and solvent polarity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the trifluoromethyl group and pyridine ring protons, LC-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 219.2), and HPLC with UV detection (λ = 254 nm) to assess purity (>98%). For crystalline samples, X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups like NH₂ stretches (~3350 cm⁻¹) .

Q. What solvents and conditions are optimal for solubility studies of this amine derivative?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform). Solubility can be quantified via shake-flask method at 25°C, with log P values predicted using computational tools (e.g., XLogP3 ~2.1) . Adjusting pH (e.g., using HCl to form water-soluble salts) improves aqueous solubility for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for synthetic pathways?

  • Methodological Answer : Yield anomalies (e.g., >100% due to unreacted intermediates or solvent residues) require HPLC-MS trace analysis and TGA (thermogravimetric analysis) to detect impurities. Reproducibility studies under inert atmospheres (e.g., N₂) and standardized stoichiometry minimize variability. Cross-validate results with independent labs using identical starting materials (e.g., CAS-certified reagents) .

Q. What computational methods predict the compound’s bioactivity or binding affinity?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors), using crystallographic data from related ligands (e.g., PDB ID: BY7) . QSAR models correlate trifluoromethyl group orientation with pharmacological activity .

Q. How can factorial design improve the scalability of synthesis?

  • Methodological Answer : A 2³ factorial design tests variables like temperature (30–70°C), catalyst concentration (5–15% Pd/C), and reaction time (6–24 hrs). Response surface methodology (RSM) identifies optimal conditions for gram-scale synthesis while minimizing side reactions (e.g., dehalogenation or over-reduction) .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer : Store under argon at −20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., oxidation to nitriles or hydrolysis to carboxylic acids). Add stabilizers like BHT (butylated hydroxytoluene) for oxidative protection .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacological studies?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t₁/₂). Compare with non-fluorinated analogs to isolate the trifluoromethyl effect on cytochrome P450 inhibition. LC-MS/MS identifies metabolites, such as hydroxylated or defluorinated derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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